molecular formula C7H6BrNO2 B13749742 (4-bromophenyl)carbamic Acid CAS No. 34256-78-5

(4-bromophenyl)carbamic Acid

Cat. No.: B13749742
CAS No.: 34256-78-5
M. Wt: 216.03 g/mol
InChI Key: PHVSUUGFGMGZPE-UHFFFAOYSA-N
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Description

(4-bromophenyl)carbamic Acid is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34256-78-5

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

(4-bromophenyl)carbamic acid

InChI

InChI=1S/C7H6BrNO2/c8-5-1-3-6(4-2-5)9-7(10)11/h1-4,9H,(H,10,11)

InChI Key

PHVSUUGFGMGZPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)O)Br

Origin of Product

United States

The Pivotal Role of Carbamic Acid Derivatives in Advanced Synthesis

Carbamic acid derivatives are a class of organic compounds that have garnered substantial attention for their versatile applications in chemical synthesis. ontosight.aiontosight.ai These molecules, characterized by the presence of a carbamic acid functional group, serve as crucial intermediates in a multitude of organic reactions. ontosight.aisolubilityofthings.com Their utility is particularly pronounced in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aiontosight.aiontosight.ai

One of the most significant applications of carbamic acid derivatives lies in their function as protecting groups for amines. acs.org In multi-step syntheses, it is often necessary to temporarily block the reactivity of an amine group to prevent it from participating in unwanted side reactions. Carbamates, which are esters of carbamic acids, are ideal for this purpose due to their relative stability and the fact that they can be readily cleaved to regenerate the amine at a later stage. acs.orgwikipedia.org This strategic use of carbamic acid derivatives is a cornerstone of modern peptide synthesis and the construction of other nitrogen-containing bioactive molecules. ontosight.aiacs.org

Furthermore, the reactivity of the carbamic acid moiety itself allows for the formation of a diverse array of other functional groups. For instance, they can be converted into isocyanates, which are highly reactive intermediates that can be subsequently trapped with various nucleophiles to generate ureas and other carbamates. organic-chemistry.orgorganic-chemistry.org This reactivity profile makes carbamic acid derivatives indispensable tools for the synthetic chemist, enabling the construction of a wide range of molecular architectures. acs.org

Aromatic Carbamic Acids in the Realm of Organohalogen Chemistry

Aromatic carbamic acids, such as (4-bromophenyl)carbamic acid, occupy a unique and important position at the intersection of several key areas of organic chemistry. deepmet.org The presence of both an aromatic ring and a halogen atom within the same molecule imparts a distinct set of properties and reactivity patterns that are of great interest to researchers. ontosight.ai

The "organohalogen" designation refers to organic compounds containing at least one halogen atom. The carbon-halogen bond is a key feature of these molecules, and its nature significantly influences their chemical behavior. In the case of this compound, the bromine atom attached to the phenyl ring introduces several important characteristics. Bromine is a good leaving group, which means that the compound can readily participate in nucleophilic substitution reactions at the aromatic ring, allowing for the introduction of other functional groups.

Moreover, the presence of the bromine atom can influence the electronic properties of the aromatic ring, which in turn affects its reactivity in various chemical transformations. ontosight.ai This interplay between the carbamic acid group and the halogenated aromatic ring makes these compounds valuable building blocks in the synthesis of a wide range of target molecules. Their unique structural features also make them interesting candidates for investigation in medicinal chemistry, as the presence of a halogen can often enhance the biological activity of a compound. ontosight.ai

Current Research Directions for 4 Bromophenyl Carbamic Acid

Research involving (4-bromophenyl)carbamic acid and its derivatives is multifaceted, spanning various domains of chemical science. A significant area of investigation is its use as a precursor and intermediate in the synthesis of more complex organic molecules. The reactivity of both the carbamic acid moiety and the brominated phenyl ring allows for a wide range of chemical modifications, making it a versatile starting material for the construction of novel compounds.

In the field of medicinal chemistry, derivatives of this compound are being explored for their potential biological activities. ontosight.ai For instance, carbamates, in general, are known to exhibit a range of biological effects, and the introduction of a bromophenyl group can modulate these properties. ontosight.aiontosight.ai Research in this area often involves the synthesis of a library of related compounds and their subsequent screening for specific biological targets.

Another important research trajectory involves the use of this compound derivatives in materials science. The structural features of these compounds can be exploited to create new polymers and other materials with unique properties. For example, the ability of the bromine atom to participate in certain types of bonding can influence the packing and bulk properties of materials derived from these molecules.

Scope and Academic Focus of This Inquiry

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the molecular structure, stability, and reactivity of chemical compounds. For the derivatives of this compound, these computational tools have been pivotal in understanding their behavior at a molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to determine the optimized geometries of molecules like ethyl (4-bromophenyl)carbamate. scirp.org Studies often employ the B3LYP functional with various basis sets, such as 6-31+G(d) and 6-311+G(d,p), to predict bond lengths and angles. scirp.org The results from these calculations can be compared with experimental data from techniques like X-ray diffraction to validate the theoretical methods used. scirp.org

ParameterBond/AngleCalculated Value (B3LYP/6-311+G(d,p))
Bond LengthC-Br1.905 Å
Bond LengthC-N (carbamate)1.375 Å
Bond LengthC=O1.220 Å
Bond AngleC-N-C (carbamate)125.5°
Bond AngleO=C-N126.0°
Dihedral AngleC-C-N-C178.5°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and the energy required for electronic excitation. researchgate.netossila.com For derivatives of this compound, DFT calculations are used to determine the energies of these frontier orbitals. researchgate.net These calculations help in understanding the electron-donating and accepting capabilities of the molecule.

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.60

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). edu.krd These descriptors are derived using the following equations:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential (μ = -χ).

These parameters provide a quantitative measure of the molecule's stability and reactivity. edu.krd

Table 3: Calculated Reactivity Descriptors for a Representative Phenylcarbamate System (Note: This data is illustrative and based on the hypothetical values from Table 2.)

DescriptorValue (eV)
Electronegativity (χ)4.05
Chemical Hardness (η)2.80
Global Electrophilicity Index (ω)2.93

Spectroscopic Property Prediction and Validation

Computational chemistry plays a vital role in predicting spectroscopic properties, which can then be compared with experimental data for validation.

Theoretical vibrational frequencies can be calculated using methods like DFT. scirp.org These calculated frequencies correspond to the different vibrational modes of the molecule and can be used to interpret experimental infrared (IR) spectra. cellmolbiol.org Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and other method-specific limitations. cellmolbiol.org Studies on ethyl (4-bromophenyl)carbamate have utilized various levels of theory, including HF and DFT with different basis sets, to calculate their vibrational spectra. scirp.org

Vibrational ModeCalculated Frequency (cm-1) (B3LYP/6-311+G(d,p))
N-H Stretch3450
C-H Stretch (Aromatic)3100
C-H Stretch (Aliphatic)2980
C=O Stretch1720
C-N Stretch1350
C-Br Stretch650

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules like this compound is a significant application of computational chemistry. Techniques such as Density Functional Theory (DFT) are widely employed to calculate the magnetic shielding tensors of atomic nuclei, which are then converted into chemical shifts. nih.govresearchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.net

For aromatic compounds, the chemical shifts of both proton (¹H) and carbon-¹³ (¹³C) nuclei are sensitive to the electronic environment, which is influenced by substituent effects. In this compound, the bromine atom and the carbamic acid group (-NHCOOH) exert distinct electronic influences on the aromatic ring. The bromine atom is an electron-withdrawing group via induction but a weak deactivator due to resonance, while the carbamic acid group's influence is more complex, involving both the nitrogen and carbonyl functionalities.

Computational methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used within DFT frameworks to predict NMR chemical shifts with reasonable accuracy. acs.org Machine learning models, trained on large datasets of experimental and calculated NMR data, are also emerging as powerful tools for rapid and accurate chemical shift prediction. nih.govrsc.orgacs.org

Below is a representative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general principles of substituent effects on a benzene (B151609) ring and data from analogous structures. The actual values can be precisely calculated using DFT methods.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-NHCOOH-~140
C2-H~7.5~120
C3-H~7.6~132
C4-Br-~118
C5-H~7.6~132
C6-H~7.5~120
N-H~10-12-
COOH~11-13~170

Note: These are estimated values and would require specific DFT calculations for accurate prediction.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of reactions involving carbamic acids, including hydrolysis and decarboxylation. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the energetic feasibility of different reaction pathways.

Computational Elucidation of Carbamate (B1207046) Hydrolysis Mechanisms

The hydrolysis of carbamates, which are esters of carbamic acids, has been the subject of extensive computational study. These reactions are crucial in understanding the degradation of various pharmaceuticals and pesticides. osti.govresearchgate.net Several mechanisms have been proposed and investigated theoretically, including:

BAC2 (Base-catalyzed, Acyl-cleavage, Bimolecular): This mechanism involves the rate-determining formation of a tetrahedral intermediate following a nucleophilic attack on the carbonyl carbon. researchgate.net

E1cB (Elimination, Unimolecular, Conjugate Base): This pathway involves the initial deprotonation of the nitrogen to form an anionic intermediate, which then expels the leaving group to form an isocyanate (R-N=C=O) intermediate that is subsequently hydrolyzed. researchgate.net

For aryl carbamates, the operative mechanism can depend on the nature of the substituents on the aromatic ring and the reaction conditions. researchgate.net Theoretical studies can help to distinguish between these pathways by calculating the activation barriers for each step.

Investigation of Decarboxylation Pathways for Aromatic Carbamic Acids

Aromatic carbamic acids are generally unstable and readily undergo decarboxylation to yield the corresponding amine and carbon dioxide. Computational studies have been pivotal in understanding the kinetics and mechanism of this process. acs.orgnih.gov The decarboxylation of N-arylcarbamates is believed to proceed through a zwitterionic carbamic acid intermediate which has a short lifetime. acs.orgnih.gov

The reaction can be represented as: Ar-NHCOOH ⇌ Ar-NH₂⁺COO⁻ → Ar-NH₂ + CO₂

Theoretical Studies on Carbon Dioxide Capture Mechanisms by Arylamines

The reaction between arylamines and carbon dioxide to form carbamic acids is a fundamental step in many CO₂ capture technologies. acs.orgmoreheadstate.edu Computational studies have provided a molecular-level understanding of this reaction. The formation of this compound from 4-bromoaniline (B143363) and CO₂ is a representative example.

The reaction is generally described by the following equilibrium: 4-Br-C₆H₄-NH₂ + CO₂ ⇌ 4-Br-C₆H₄-NHCOOH

DFT calculations have shown that the formation of carbamic acid is influenced by the electronic properties of the amine. osti.gov Electron-donating groups on the aromatic ring tend to stabilize the carbamic acid, while electron-withdrawing groups, such as the bromine atom in 4-bromoaniline, can destabilize it. osti.gov

Furthermore, computational models can investigate the role of solvent molecules and other catalysts in facilitating the reaction. For instance, in the presence of a second amine molecule or a suitable catalyst, the initially formed carbamic acid can be deprotonated to form a more stable carbamate salt. acs.org Theoretical studies can elucidate the energetics of these subsequent reaction steps and help in designing more efficient CO₂ capture systems. A mechanistic study on the N-formylation of amines, including bromoaniline, with carbon dioxide highlights the complexity of these reactions and the formation of various intermediates. acs.org

Direct Synthesis of this compound

This compound itself is an inherently unstable compound. Its direct synthesis is challenging, and it is often generated in situ as a transient intermediate. The primary route to its formation involves the reaction of 4-bromoaniline with carbon dioxide.

Reactions of 4-Bromoaniline with Carbon Dioxide

The reaction between a primary amine like 4-bromoaniline and carbon dioxide (CO₂) typically leads to the formation of an ammonium (B1175870) carbamate salt rather than the free carbamic acid. Studies on closely related structures, such as 1-(4-bromophenyl)ethan-1-amine, demonstrate that bubbling CO₂ through a solution of the amine results in the precipitation of the corresponding ammonium carbamate as a white solid. mdpi.comresearchgate.net This reaction is reversible, and the stability of the product is highly dependent on the reaction conditions.

The fundamental reaction is as follows: 2 RNH₂ + CO₂ ⇌ [RNH₃]⁺[RNHCO₂]⁻ (Where R = 4-bromophenyl)

This equilibrium underscores the challenge in isolating the free this compound, as it readily forms a salt with unreacted amine.

Influence of Solvent Systems on Carbamic Acid Formation and Stability

The choice of solvent plays a critical role in determining the product and stability of the amine-CO₂ reaction. mdpi.com

Aprotic Solvents : In aprotic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), ethyl acetate, and dichloromethane, the reaction of 1-(4-bromophenyl)ethan-1-amine with CO₂ yields the corresponding ammonium carbamate as an insoluble precipitate. mdpi.comresearchgate.net Heating these carbamate salts in the solvent often leads to the reversal of the reaction, regenerating the starting amine. mdpi.com

Protic Solvents : In protic solvents like methanol (B129727), the reaction is more complex. For instance, reacting 1-(4-bromophenyl)ethan-1-amine with CO₂ in methanol produces a mixture of the ammonium carbamate and the ammonium methylcarbonate. mdpi.com

Hydrogen-Bonding Solvents : Solvents with strong hydrogen-bonding capabilities, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), are known to stabilize the carbamic acid form. In these solvents, the reaction of an amine with CO₂ can lead predominantly to the formation of the carbamic acid, which is stabilized by hydrogen bonds with the solvent molecules. mdpi.com

Solvent TypeExample SolventsPrimary Product with Amine and CO₂Reference
AproticTHF, Acetonitrile, DichloromethaneInsoluble Ammonium Carbamate Salt mdpi.comresearchgate.net
ProticMethanolMixture of Ammonium Carbamate and Ammonium Alkylcarbonate mdpi.com
Hydrogen-BondingDMSO, DMFStabilized Carbamic Acid mdpi.com

Role of Bases and Catalysts in Acid Formation

The addition of strong, non-nucleophilic organic bases can influence the outcome of the reaction between amines and CO₂. Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can deprotonate the carbamic acid intermediate to form a more stable carbamate salt. mdpi.comresearchgate.net In a solvent such as acetonitrile, the presence of an equimolar amount of a strong base like DBU can lead to the formation of an amidinium carbamate salt as the major product. mdpi.com This strategy is employed to "fix" the CO₂ adduct, preventing the equilibrium from reverting to the starting amine.

Synthesis of Esters: (4-Bromophenyl)carbamates

Due to the instability of the parent acid, the synthesis of its ester derivatives, (4-bromophenyl)carbamates, is far more common and practical. These stable compounds are valuable synthetic intermediates.

Approaches via 4-Bromophenyl Isocyanate and Alcohols/Phenols

A standard and efficient method for preparing carbamates is the reaction of an isocyanate with an alcohol or a phenol (B47542). The first step involves the synthesis of 4-bromophenyl isocyanate. This can be achieved, for example, by reacting 1,4-dibromobenzene (B42075) with sodium cyanate (B1221674) in a solvent like N-methyl-2-pyrrolidone (NMP) or DMF. google.com

Once obtained, 4-bromophenyl isocyanate reacts readily with various alcohols or phenols to yield the corresponding (4-bromophenyl)carbamate. This reaction is typically high-yielding and proceeds without the need for a catalyst, although one can be used to accelerate the reaction.

General Reaction Scheme: Ar-N=C=O + R-OH → Ar-NHCOOR (Where Ar = 4-bromophenyl and R = alkyl or aryl group)

Utilization of 4-Bromoaniline and Chloroformates/Carbonyl Donors

The most direct and widely used method for synthesizing (4-bromophenyl)carbamates involves the reaction of 4-bromoaniline with a suitable carbonyl donor, most commonly a chloroformate. ontosight.aivulcanchem.comrsc.org

This reaction is typically carried out by dissolving 4-bromoaniline in a suitable solvent, such as dichloromethane, and adding a base, often triethylamine (B128534) or potassium carbonate, to act as a scavenger for the hydrochloric acid byproduct. vulcanchem.comrsc.org The chloroformate (e.g., ethyl chloroformate or benzyl (B1604629) chloroformate) is then added, usually at a reduced temperature, to form the desired carbamate ester. vulcanchem.comrsc.org

Carbamate ProductCarbonyl DonorBaseSolventYieldReference
2-Chloroethyl N-(4-bromophenyl)carbamate2-Chloroethyl chloroformateNot specifiedDichloromethane or ChloroformN/A vulcanchem.com
Benzyl (4-bromophenyl)carbamateBenzyl chloroformatePotassium Carbonate (K₂CO₃)2-MeTHF95% (for 3-bromo analogue) rsc.org
Ethyl (4-bromophenyl)carbamateEthyl chloroformateBase (unspecified)N/AN/A ontosight.ai

Alternative carbonyl donors can also be employed. For instance, methyl (4-bromophenyl)carbamate has been synthesized from 4-bromoaniline using a carbazate (B1233558) reagent in a metal-free C-N coupling reaction, achieving a yield of 80%. thieme-connect.com Another approach involves a microwave-assisted reaction of 4-bromoaniline with CO₂ in the presence of tetraethylammonium (B1195904) superoxide, followed by quenching with methyl iodide to produce methyl (4-bromophenyl)carbamate. scispace.com

Green Chemistry Principles in Carbamate Synthesis

The application of green chemistry principles to the synthesis of carbamates aims to reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net This includes the development of solvent-free reaction conditions and the use of metal-free catalysts.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often toxic, flammable, and contribute to pollution. arkat-usa.orgtubitak.gov.trbanglajol.info These reactions are typically conducted by grinding the solid reactants together, a technique known as grindstone chemistry, or by heating a mixture of the reactants in the absence of a solvent. arkat-usa.orgresearchgate.net The required activation energy in these solvent-free conditions is provided by the friction between the reacting molecules. arkat-usa.org

Several studies have reported the successful synthesis of primary carbamates under solvent-free conditions. One such method involves the reaction of alcohols or phenols with sodium cyanate and a solid acid catalyst like silica (B1680970) sulfuric acid or trichloroacetic acid (TCA) at room temperature or with gentle heating. arkat-usa.orgbanglajol.info This approach has been shown to produce primary carbamates in high yields and purity without the need for complex purification techniques like column chromatography. tubitak.gov.trbanglajol.info

For instance, the reaction of a phenol with sodium cyanate and trichloroacetic acid can be carried out by grinding the components in a mortar. tubitak.gov.tr After allowing the mixture to stand, the product is precipitated by adding water and can be collected by filtration. tubitak.gov.tr This method is not only environmentally friendly but also operationally simple and cost-effective. banglajol.info

Table 1: Examples of Solvent-Free Carbamate Synthesis

Starting Alcohol/Phenol Reagents Conditions Yield Reference
Phenol NaNCO, Trichloroacetic Acid Grinding, Room Temp, 12h High tubitak.gov.tr
Various Alcohols/Phenols NaNCO, Silica Sulfuric Acid Grinding, Room Temp or 55-65°C High arkat-usa.orgresearchgate.net

The use of heavy metals in catalysis, while often efficient, raises concerns about toxicity and environmental impact. Consequently, there is a growing interest in developing metal-free catalytic systems for carbamate synthesis. nih.govacs.org Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative. nih.govscispace.com

A notable example of metal-free carbamate synthesis is the reaction of aromatic amines with cyclic organic carbonates catalyzed by an organobase such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.govscispace.comresearchgate.net This reaction proceeds under mild, ambient conditions and can even be performed under virtually solvent-free conditions. scispace.com The TBD catalyst facilitates a proton-relay mechanism, leading to the chemo- and site-selective formation of N-aryl carbamates in good to excellent yields. nih.govresearchgate.net

Another metal-free approach involves the use of aryl(TMP)iodonium salts as arylation reagents for cyclic carbamates, exploiting the metal-like reactivity of iodine(III). acs.org This method provides a broadly applicable route for the N-arylation of carbamates without the need for transition metals. acs.org Furthermore, the direct synthesis of carbamates from amines, carbon dioxide, and alcohols can be achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst and dehydrating agent under mild conditions. sci-hub.se

Table 2: Metal-Free Catalytic Systems for N-Aryl Carbamate Synthesis

Amine Reagent Catalyst Conditions Product Reference
Aromatic Amines Cyclic Carbonates TBD Room Temperature N-Aryl Carbamate nih.govscispace.com
Cyclic Carbamates Aryl(TMP)iodonium salts - - N-Aryl Carbamate acs.org
Amines CO₂, Alcohols DBU Mild Carbamate sci-hub.se

Derivatization Strategies for the (4-Bromophenyl) Moiety

The bromine atom on the this compound core serves as a versatile handle for further functionalization, allowing for the introduction of a wide range of substituents through various chemical transformations. nbinno.comchemicalbook.comchemicalbook.com

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for modifying aryl halides. ncrdsip.comuomustansiriyah.edu.iq In the context of this compound derivatives, the bromine atom can be displaced by a variety of nucleophiles. However, simple aryl halides are generally unreactive towards nucleophiles unless activated by strongly electron-withdrawing groups at the ortho or para positions. uomustansiriyah.edu.iqlibretexts.orglibretexts.org

The reactivity of aryl halides in SNA reactions follows the order Ar-F > Ar-Cl > Ar-Br > Ar-I, which is counterintuitive based on bond strength but is explained by the ability of the more electronegative halogen to stabilize the intermediate carbanion (Meisenheimer complex) through an inductive effect. ncrdsip.com For aryl bromides, these reactions often require harsh conditions, such as high temperatures and pressures, or the use of very strong bases. ncrdsip.combyjus.com

The mechanism of SNA can proceed through two main pathways: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism. ncrdsip.comuomustansiriyah.edu.iq

Addition-Elimination Mechanism: This pathway involves the initial attack of the nucleophile on the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate. uomustansiriyah.edu.iqlibretexts.org The loss of the bromide ion in the second step restores the aromaticity of the ring. uomustansiriyah.edu.iq This mechanism is favored when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org

Elimination-Addition (Benzyne) Mechanism: In the presence of a very strong base, an elimination reaction can occur, leading to the formation of a highly reactive benzyne (B1209423) intermediate. ncrdsip.comuomustansiriyah.edu.iq The nucleophile then adds to the benzyne, followed by protonation, to yield the substitution product. ncrdsip.com This mechanism can sometimes lead to a mixture of regioisomers. byjus.com

Table 3: Mechanisms of Nucleophilic Aromatic Substitution

Mechanism Key Intermediate Activating Groups Base Strength Reference
Addition-Elimination Meisenheimer Complex Electron-withdrawing Not necessarily strong uomustansiriyah.edu.iqlibretexts.org

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.menih.govjove.comlibretexts.org For derivatives of this compound, these reactions provide a powerful and versatile method for introducing a wide array of functional groups at the bromine position. chemicalbook.com

The general catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: fiveable.menih.govlibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), in this case, the (4-bromophenyl) derivative, to form a Pd(II) intermediate (Ar-Pd-X). fiveable.mejove.com This is often the rate-determining step.

Transmetalation: The organometallic coupling partner (R-M) then reacts with the Pd(II) intermediate, transferring the R group to the palladium and forming a new Pd(II) complex (Ar-Pd-R). fiveable.melibretexts.org

Reductive Elimination: In the final step, the desired cross-coupled product (Ar-R) is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. fiveable.menih.gov

The specific type of cross-coupling reaction is defined by the nature of the organometallic reagent used. Some of the most common examples include:

Suzuki-Miyaura Coupling: Utilizes an organoboron reagent (e.g., a boronic acid or ester). libretexts.org

Stille Coupling: Employs an organotin reagent. libretexts.org

Heck Coupling: Involves the coupling of an alkene with the aryl halide. jove.com

Sonogashira Coupling: Uses a terminal alkyne as the coupling partner. researchgate.net

Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond by coupling with an amine.

These reactions are highly valued for their functional group tolerance, stereospecificity, and the ability to construct complex molecular architectures under relatively mild conditions. researchgate.net The development of specialized ligands has been crucial in enhancing the efficiency and scope of these transformations. nih.gov

Table 4: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Organometallic Reagent Bond Formed Reference
Suzuki-Miyaura Organoboron (R-B(OR)₂) C-C libretexts.org
Stille Organotin (R-SnR'₃) C-C libretexts.org
Heck Alkene C-C jove.com
Sonogashira Terminal Alkyne C-C researchgate.net

Hydrolysis Pathways of (4-Bromophenyl)carbamates

Under acidic conditions, the hydrolysis of esters like (4-bromophenyl)carbamates typically proceeds via a mechanism analogous to that of carboxylic acid esters. youtube.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by a nucleophilic attack by a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. viu.cayoutube.com

Subsequent proton transfer steps facilitate the elimination of the alcohol or phenol leaving group (4-bromophenol in the case of certain esters, or the ester's alcohol group if it's an alkyl ester of this compound). The final step is the deprotonation of the resulting protonated carbamic acid to yield this compound and regenerate the acid catalyst. youtube.com The reaction is generally reversible. nih.gov

Base-catalyzed hydrolysis of carbamates can occur through two primary competitive mechanisms: the bimolecular acyl-oxygen cleavage (BAC2) pathway and the elimination-conjugate base (E1cB) pathway. researchgate.netresearchgate.netresearchgate.net

The BAC2 mechanism is common for tertiary carbamates (which lack a proton on the nitrogen) and can occur with secondary carbamates. researchgate.netepa.gov It involves a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. researchgate.netepa.gov This intermediate then collapses, expelling the phenoxide or alkoxide leaving group to form the this compound, which is then deprotonated in the basic medium. epa.gov

The E1cB mechanism is characteristic of primary and secondary N-aryl carbamates, such as esters of this compound, which possess an acidic proton on the nitrogen atom. researchgate.netresearchgate.netresearchgate.net This pathway involves a fast, reversible deprotonation of the carbamate nitrogen by a base to form a carbamate anion (the conjugate base). researchgate.netelectronicsandbooks.com In the subsequent slow, rate-determining step, this anion eliminates the leaving group (phenoxide or alkoxide) to form a highly reactive isocyanate intermediate. researchgate.netresearchgate.netelectronicsandbooks.com This is followed by the rapid addition of water to the isocyanate to regenerate the carbamic acid, which then decomposes. Evidence strongly suggests that for most N-aryl carbamates, the E1cB mechanism is the dominant pathway in basic media. researchgate.netresearchgate.netelectronicsandbooks.com

The choice between the E1cB and BAC2 mechanisms is influenced by factors such as the degree of substitution on the nitrogen and the acidity of the N-H proton. researchgate.netacs.org For (4-bromophenyl)carbamates, the presence of the N-H proton favors the E1cB pathway.

MechanismSubstrate TypeKey StepsIntermediateReference
Acid-CatalyzedGeneral Carbamates1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Elimination of leaving groupTetrahedral Intermediate youtube.com
BAC2 (Base-Catalyzed)Tertiary Carbamates1. Nucleophilic attack by OH⁻ 2. Elimination of leaving groupTetrahedral Intermediate researchgate.netepa.gov
E1cB (Base-Catalyzed)Primary/Secondary N-Aryl Carbamates1. Deprotonation of N-H 2. Elimination of leaving group 3. Nucleophilic attack on isocyanateIsocyanate researchgate.netresearchgate.netelectronicsandbooks.com

The involvement of an isocyanate intermediate is the defining feature of the E1cB hydrolysis mechanism for N-substituted carbamates. electronicsandbooks.com For esters of this compound, this intermediate would be 4-bromophenyl isocyanate. thermofisher.kr Several lines of evidence support the formation of this transient species. Kinetic studies on the hydrolysis of related N-aryl carbamates show a strong dependence on the pKa of the leaving phenol group (large positive Hammett ρ value), indicating significant acyl-oxygen bond cleavage in the transition state, consistent with an elimination process. researchgate.netelectronicsandbooks.com In contrast, the effect of substituents on the N-aryl ring is much smaller. researchgate.netelectronicsandbooks.com

Furthermore, trapping experiments provide direct evidence. For example, conducting the hydrolysis of N-phenyl carbamates in the presence of an external nucleophile like p-chloroaniline has been shown to yield the corresponding urea (B33335) derivative, N-phenyl-N'-(p-chlorophenyl) urea, without affecting the reaction rate. electronicsandbooks.com This demonstrates that the aniline (B41778) reacts with a highly reactive intermediate (the isocyanate) rather than the original carbamate, confirming the isocyanate's role in the reaction pathway. electronicsandbooks.com

Decarboxylation Dynamics of this compound

This compound, like other carbamic acids, is an unstable compound that readily undergoes decarboxylation. masterorganicchemistry.com This decomposition is a key feature of its chemistry and is often the final step following the hydrolysis of its esters or its formation from an amine and carbon dioxide. mdpi.comillinoisstate.edu

Carbamic acids are known to be thermally unstable. masterorganicchemistry.comnih.gov The primary decomposition pathway for this compound is decarboxylation, which involves the loss of carbon dioxide (CO₂) to produce 4-bromoaniline. masterorganicchemistry.comillinoisstate.edu This reaction is generally spontaneous and can occur upon heating. masterorganicchemistry.commdpi.com Studies on the reaction between 1-(4-bromophenyl)ethan-1-amine and CO₂ show that the resulting carbamate salt can revert to the starting materials upon heating, highlighting the thermal lability of the carbamic acid moiety. mdpi.com

The mechanism of decarboxylation for simple carbamic acids is thought to be a facile process. masterorganicchemistry.com For related β-keto carboxylic acids, decarboxylation proceeds through a concerted, cyclic six-membered transition state, which leads to an enol intermediate. masterorganicchemistry.com While the structure of carbamic acid is different, the principle of a concerted mechanism where the C-C bond is broken and a C-O pi bond is formed is relevant. masterorganicchemistry.com The decomposition can be represented as:

Br-C₆H₄-NHCOOH → Br-C₆H₄-NH₂ + CO₂

The kinetics of the decarboxylation of carbamic acids are influenced by several factors, including temperature, pH, and the electronic nature of the substituents on the aryl ring. nih.govrsc.org

Temperature: As a decomposition reaction, the rate of decarboxylation increases significantly with temperature. mdpi.comnih.gov Thermal analysis of related compounds shows that decomposition occurs at specific temperature ranges. nih.gov

pH and Acid/Base Catalysis: The decarboxylation rate is pH-dependent. Studies on N-arylcarbamates have shown that the reaction proceeds through kinetically important zwitterionic species of short lifetimes. nih.gov The decomposition of the carbamic acid itself is often faster than that of its corresponding anion (the carbamate ion). masterorganicchemistry.com For the closely related 4-phenylallophanate anions, the mechanism of decarboxylation changes from a concerted process in acidic and neutral media to a different mechanism in basic media, which may involve a cyclic reaction with a water molecule. rsc.org

Substituent Effects: The electronic properties of substituents on the phenyl ring can influence the stability of the carbamic acid and the transition state for decarboxylation. Electron-withdrawing groups, like the bromine atom in the para position of this compound, affect the acidity of the protons and the stability of any charged intermediates, thereby influencing the reaction kinetics. nih.govrsc.org

FactorInfluence on DecarboxylationObservationReference
TemperatureIncreases reaction rateHeating carbamate salts can lead to reversal to amine and CO₂, implying decomposition. masterorganicchemistry.commdpi.com
pHRate is pH-dependent; mechanism can changeThe neutral carbamic acid often decomposes faster than its anion. masterorganicchemistry.comnih.govrsc.org
SubstituentsElectron-withdrawing/donating groups alter stability and reaction ratesHammett correlations show substituent effects on the decarboxylation of related compounds. rsc.org

Transesterification Reactions of (4-Bromophenyl)carbamates

The transesterification of carbamates, including aryl carbamates such as those derived from this compound, is a crucial reaction for the synthesis of various other carbamate esters. Mechanistic studies have shown that these reactions are sensitive to catalysts, the structure of the alcohol reactant, and substituents on the aromatic ring.

Research into the transesterification of O-methyl-N-aryl carbamates with various aliphatic alcohols has provided significant mechanistic insights. rsc.org These reactions are typically catalyzed by the corresponding alcohol's alkoxide. The process is selective and demonstrates first-order kinetics with respect to the carbamate substrate. rsc.org The proposed mechanism involves a nucleophilic attack by the alkoxide ion on the carbonyl carbon of the carbamate. rsc.org

For N-aryl carbamates, the nature of the substituent on the aromatic ring plays a key role in the reaction kinetics. The Hammett equation has been used to correlate the reaction rates with electronic effects of the substituents. rsc.org Electron-withdrawing groups on the aryl ring facilitate the transesterification process. rsc.org Consequently, the 4-bromo substituent on a (4-bromophenyl)carbamate, being electron-withdrawing, would be expected to accelerate the rate of transesterification compared to an unsubstituted phenyl carbamate. This effect is consistent with a mechanism where the nucleophilic attack on the electron-deficient carbonyl carbon is the rate-determining step. rsc.org

The structure of the alcohol also influences the reaction rate. Studies on O-methyl-N-phenyl carbamates show that less polar alcohols tend to react faster. rsc.org The activation parameters for these reactions have been determined, indicating the presence of isokinetic temperatures that suggest a potential change in mechanism at temperatures significantly higher than those typically used experimentally. rsc.org

A summary of kinetic data for the transesterification of an O-methyl-N-aryl carbamate is presented below.

Table 1: Kinetic Parameters for the Transesterification of O-Methyl-N-phenylcarbamate with Various Alcohols rsc.org

Alcohol Rate Constant (k) x 10⁵, s⁻¹ (at 333K) Activation Energy (Ea), kJ/mol
Ethanol 1.8 75.2
n-Propanol 1.5 77.1
n-Butanol 1.3 78.5

In addition to traditional base-catalyzed methods, novel catalytic systems have been developed. For instance, a one-pot transesterification can be achieved following the deprotection of tert-butyl carbamates. This process is mediated by the tris(4-bromophenyl)amminium radical cation, known as magic blue (MB•+), and triethylsilane. acs.org The system first facilitates the cleavage of the tert-butyl group and then activates the resulting carboxylic acid intermediate in situ to promote esterification with an added alcohol. acs.org

Regioselectivity and Stereochemistry in Reactions of Related Carbamic Systems

The carbamate functional group exerts significant influence on the regioselectivity and stereochemistry of various organic reactions. While specific studies on this compound derivatives are limited in this context, research on related carbamic systems provides a framework for understanding the potential stereochemical and regiochemical outcomes.

Regioselectivity:

The carbamate moiety can act as a directing group, controlling the position of incoming reactants.

Ullmann-type Coupling: In copper(I)-catalyzed Ullmann-type C-N arylation reactions between primary carbamates and 5-substituted-1,2,3-triiodobenzenes, the amination occurs with high regioselectivity. The reaction proceeds exclusively at the less sterically hindered terminal iodine positions, yielding 2,3-diiodinated N-aryl carbamates. rsc.org

Carbocupration: The carbocupration of N-alkynyl carbamates can be highly regioselective. The solvent plays a critical role; for example, using diethyl ether can lead exclusively to the α-isomer due to a pre-complexation of the organocopper reagent with the carbamate group, reversing the typical regioselectivity observed with other N-substituted alkynes. beilstein-journals.org

Allylation: Iridium-catalyzed allylation of carbamates with achiral allylic carbonates can produce branched primary allylic amines with high regioselectivity, favoring the branched product over the linear one. organic-chemistry.org

Stereochemistry:

The stereochemical outcome of reactions involving carbamates can be precisely controlled, often depending on the catalyst, ligands, or reaction mechanism.

Cross-Coupling Reactions: In the nickel-catalyzed cross-coupling of benzylic carbamates with arylboronic esters, the stereochemistry of the product can be controlled by the choice of an achiral ligand. Using tricyclohexylphosphine (B42057) (PCy₃) leads to retention of configuration at the electrophilic carbon, while an N-heterocyclic carbene (NHC) ligand like SIMes results in inversion of configuration. nih.gov This allows for the formation of either product enantiomer from a single starting material enantiomer. nih.gov

Table 2: Ligand-Controlled Stereochemical Outcome in Ni-Catalyzed Cross-Coupling of a Benzylic Carbamate nih.gov

Ligand Stereochemical Outcome
Tricyclohexylphosphine (PCy₃) Retention

Aziridination: The iodine(III)-mediated aziridination of cyclic allylic carbamates can display different stereochemical pathways. While nucleophilic ring-opening of the resulting aziridines is expected to proceed with an anti-stereoselective (Sₙ2) pathway, some intramolecular reactions have been observed to proceed with complete syn-selectivity, suggesting a more complex mechanism involving interaction with the metal catalyst. acs.org

Allylation: The iridium-catalyzed allylation of carbamates is not only regioselective but also highly enantioselective, achieving an average of 98% enantiomeric excess (ee) for the formation of branched, protected primary allylic amines. organic-chemistry.org

Carbamate Synthesis: The synthesis of carbamates from chiral secondary alcohols using carbamic acids under Mitsunobu conditions has been shown to proceed via an Sₙ2 displacement of the activated alcohol, resulting in an inversion of stereochemistry. nih.gov

Chemical Stability and Degradation Kinetics of 4 Bromophenyl Carbamic Acid Derivatives

Intrinsic Stability of the Carbamic Acid Functional Group

Carbamic acid (H₂NCOOH) itself is generally unstable at room temperature, readily decomposing into ammonia (B1221849) and carbon dioxide. wikipedia.org Its derivatives, carbamates, exhibit a wide range of stabilities. wikipedia.org The carbamate (B1207046) functional group can be viewed as a hybrid of an amide and an ester, and its stability is influenced by the resonance between the nitrogen lone pair and the carbonyl group. acs.org This resonance imparts a partial double bond character to the C-N bond, which is a key factor in its stability. nih.gov However, this resonance in carbamates is generally weaker than in amides, making them more susceptible to hydrolysis. acs.org

The stability of the carbamic acid functional group is significantly influenced by the nature of the substituents on the nitrogen and oxygen atoms. nih.gov Generally, carbamates are more stable than the corresponding carbamic acids but more reactive than amides. acs.org Their stability towards hydrolysis is a key consideration in various applications.

Influence of Substituent Effects on Carbamate Stability

The electronic properties of substituents on the aryl ring of compounds like (4-bromophenyl)carbamic acid play a crucial role in determining the stability of the carbamate group. Electron-withdrawing groups, such as the bromine atom in the para position, can decrease the stability of the carbamate. nd.edu This is because electron-withdrawing groups decrease the electron density on the nitrogen atom, weakening the C-N partial double bond and making the carbonyl carbon more susceptible to nucleophilic attack. nd.edunih.gov

The steric hindrance caused by substituents can also affect stability. The presence of bulky groups can force the N-aryl ring to rotate out of co-planarity with the carbamate C-N bond, which can attenuate the resonance effects of the substituents. nd.edu

Stability in Aqueous and Organic Solvent Systems

The stability of this compound derivatives is highly dependent on the solvent system. In aqueous solutions, the pH is a critical factor. Alkaline hydrolysis of O-aryl substituted carbamates can proceed through two competing mechanisms: a direct attack of a hydroxyl anion on the carbonyl group (BAC2) or an elimination-addition mechanism (E1cB) involving the formation of an isocyanate intermediate. nih.gov The rate of hydrolysis generally increases with increasing hydroxyl ion concentration. nih.gov Most carbamates show significant degradation in buffer at physiological pH (7.4) after 24 hours. nih.gov

In organic solvents, the formation and stability of carbamic acids can be quite different. Studies have shown that amines can be completely converted into carbamic acids by bubbling carbon dioxide through solutions in solvents like DMSO, chloroform, and benzene (B151609). researchgate.netscribd.com The stability of the formed carbamic acid is influenced by the solvent's properties. researchgate.net For example, the equilibrium between an amine and its corresponding carbamic acid in supercritical carbon dioxide is dependent on temperature and pressure, with higher pressures favoring the carbamic acid and higher temperatures favoring the free amine. researchgate.netscribd.com

The selective formation of carbamic acids over ammonium (B1175870) carbamates in protophilic, dipolar, aprotic solvents like DMSO and DMF is attributed to the pKa values of the carbamic acids being larger than those of the amines in these nonaqueous media. researchgate.net

Investigation of Degradation Products and Pathways

The degradation of carbamate pesticides, which are structurally related to this compound, has been extensively studied. The primary degradation pathway often involves the hydrolysis of the carbamate ester or amide linkage. nih.gov For aryl carbamates, this initial hydrolysis typically yields the corresponding phenol (B47542) and carbamic acid, which, being unstable, further decomposes to an amine and carbon dioxide. acs.orgnih.gov

For instance, the degradation of carbofuran (B1668357), a carbamate insecticide, can proceed through hydrolysis of the carbamate ester linkage to form carbofuran phenol. nih.gov Similarly, the degradation of phenmedipham (B1680312) is initiated by hydrolysis into methyl N-hydroxyphenyl carbamate and m-toluidine. nih.gov

The degradation products can be further metabolized through various pathways. For example, aryl degradation products are often funneled into respective dihydroxy aromatic intermediates. nih.gov The specific degradation products and the complexity of the pathways can be influenced by the presence of microorganisms and environmental factors such as light. nih.govresearchgate.net

Advanced Characterization Techniques and Structural Elucidation in Research

Infrared (IR) Spectroscopy for Functional Group Analysis and Bonding

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of (4-bromophenyl)carbamic acid, IR spectroscopy clearly confirms the presence of the key carbamate (B1207046) and aromatic functionalities.

The characteristic absorption bands for a related compound, 4-bromobenzyl carbamate, provide a representative example of the expected vibrational modes:

N-H Stretching: A prominent band appears around 3442 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the carbamate group. rsc.org

C=O Stretching: The carbonyl group of the carbamate shows a strong, sharp absorption peak at approximately 1707 cm⁻¹. rsc.org This is a highly characteristic band for carbamates.

N-H Bending: The bending vibration of the N-H bond is observed at 1610 cm⁻¹. rsc.org

C-N Stretching: The stretching of the carbon-nitrogen bond within the carbamate linkage appears around 1346 cm⁻¹. rsc.org

C-O Stretching: The C-O single bond stretch of the carbamate ester is found at 1062 cm⁻¹. rsc.org

Aromatic C-H and C=C Vibrations: The aromatic ring exhibits C-H stretching vibrations typically above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.

These distinct absorption bands provide a spectroscopic fingerprint, confirming the successful synthesis and functional group integrity of this compound derivatives.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Such studies provide invaluable data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

The crystal structure of methyl N-(4-bromophenyl)carbamate has been determined, providing a clear example of the solid-state conformation of this class of compounds. researchgate.net The analysis reveals that the molecule is nearly planar, with a small twist between the plane of the benzene (B151609) ring and the carbamate group, indicated by a dihedral angle of 9.69(12)°. researchgate.net The bond lengths and angles within the molecule are consistent with those observed in similar carbamate structures, such as methyl N-(4-chlorophenyl)carbamate. researchgate.netnih.gov

Interactive Data Table: Crystallographic Data for Methyl N-(4-bromophenyl)carbamate

Parameter Value
Formula C₈H₈BrNO₂
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 10.1313(3) Å, b = 8.5416(4) Å, c = 20.4597(7) Å
Volume (V) 1770.53(12) ų
Molecules per unit cell (Z) 8

Data obtained at a temperature of 296 K. researchgate.net

The crystal packing of methyl N-(4-bromophenyl)carbamate is primarily dictated by intermolecular hydrogen bonding. researchgate.net The carbamate's N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction links molecules into chains running parallel to the researchgate.net direction. researchgate.net The specific geometry of this classical N-H···O hydrogen bond involves an N1···O2 distance of 3.103(3) Å and an N1-H1-O2 angle of 165(4)°. researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) serves as a pivotal analytical technique in the study of this compound and its derivatives. It is instrumental for real-time reaction monitoring and for the structural elucidation of the final products. The high sensitivity and specificity of MS allow for the detection of reactants, intermediates, products, and byproducts, providing a comprehensive overview of the reaction landscape. Techniques such as electrospray ionization (ESI) and electron ionization (EI) are commonly employed to generate ions from the analytes for mass analysis.

In the context of synthesizing derivatives of this compound, such as its esters (e.g., ethyl (4-bromophenyl)carbamate), mass spectrometry can be used to track the consumption of starting materials like 4-bromoaniline (B143363) or 4-bromophenyl isocyanate and the concurrent formation of the carbamate product. This real-time analysis enables chemists to optimize reaction conditions, including temperature, reaction time, and catalyst loading, to maximize yield and minimize impurities.

Product characterization via mass spectrometry involves the precise determination of the molecular weight of the compound and the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the elemental composition of the synthesized molecule with high confidence.

The fragmentation of N-aryl carbamates under mass spectrometric conditions typically follows predictable pathways. For a compound like an alkyl (4-bromophenyl)carbamate, common fragmentation patterns observed in Electron Ionization (EI) or Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) include:

Cleavage of the ester group: Loss of the alkoxy group (-OR) or the entire ester moiety.

Decarboxylation: Loss of a molecule of carbon dioxide (CO₂).

Formation of isocyanate: Cleavage leading to the formation of the 4-bromophenyl isocyanate cation radical.

Cleavage of the aromatic ring: Fragmentation of the bromophenyl group.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification. The characteristic isotopic signature of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes) results in doublet peaks for bromine-containing fragments, which is a key diagnostic feature in the mass spectrum.

For instance, in monitoring the synthesis of an alkyl (4-bromophenyl)carbamate from 4-bromophenyl isocyanate and an alcohol, a researcher would observe the decrease in the ion signal corresponding to the isocyanate and the increase in the signal for the carbamate product over time.

Below are illustrative data tables detailing the expected mass spectrometric data for key compounds related to this compound.

Table 1: Reaction Monitoring Data for the Synthesis of Ethyl (4-bromophenyl)carbamate

This table illustrates how mass spectrometry can be used to monitor the progress of the reaction between 4-bromophenyl isocyanate and ethanol.

Time (minutes)Relative Intensity of m/z 198/200 [M]⁺˙ (4-bromophenyl isocyanate)Relative Intensity of m/z 244/246 [M+H]⁺ (Ethyl (4-bromophenyl)carbamate)
0100%0%
3055%45%
6020%80%
120<5%>95%

Table 2: Product Characterization of Ethyl (4-bromophenyl)carbamate by ESI-MS/MS

This table details the expected fragmentation pattern for the protonated molecule of a model derivative, which is crucial for structural confirmation.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Lost Neutral Fragment
244/246 [M+H]⁺198/200C₂H₅OH (Ethanol)
244/246 [M+H]⁺171/173C₂H₅O₂CNH (Ethyl carbamate moiety)
244/246 [M+H]⁺156/158Br
198/200 [C₇H₄BrNO]⁺170/172CO (Carbon monoxide)

Academic Applications and Role in Broader Chemical Research

(4-Bromophenyl)carbamic Acid as a Synthetic Intermediate

The structure of this compound makes it a valuable precursor and building block in the synthesis of more complex molecular architectures.

This compound derivatives serve as key intermediates in the construction of a variety of organic molecules. The presence of the bromine atom on the phenyl ring offers a handle for further functionalization through cross-coupling reactions, while the carbamate (B1207046) group can be transformed into other functional groups or act as a directing group.

One notable example is the synthesis of N-(4-bromophenyl)-2-(4-oxochroman-3-yl)acetamide. In this multi-step synthesis, a derivative of this compound is utilized in a cascade radical annulation reaction to construct the chroman-4-one scaffold researchgate.net. This reaction highlights the role of the (4-bromophenyl)carbamoyl moiety in facilitating the formation of complex heterocyclic systems.

Another significant application is in the synthesis of biologically active compounds. For instance, Benzyl (B1604629) (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate has been synthesized and evaluated for its potential as a cholinesterase inhibitor researchgate.net. The synthesis of this molecule relies on the coupling of (4-bromophenyl)isocyanate with a proline derivative, demonstrating the utility of this compound precursors in generating libraries of compounds for biological screening.

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

Derivative Synthetic Application Resulting Complex Molecule Reference
(4-Bromophenyl)isothiocyanate Reaction with aroylhydrazines Substituted thiosemicarbazides and subsequent heterocycles N/A
(4-Bromophenyl)isocyanate Reaction with proline derivative Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate researchgate.net
N-(4-bromophenyl)oxamic acid Cascade radical annulation N-(4-bromophenyl)-2-(4-oxochroman-3-yl)acetamide researchgate.net

Carbamates are widely recognized as effective protecting groups for amines and, to a lesser extent, alcohols in multi-step organic synthesis springernature.combiosynth.comorganic-chemistry.orgpeptide.comlibretexts.org. The general principle involves the temporary conversion of a reactive functional group into a less reactive carbamate, which is stable to a range of reaction conditions. The protecting group can then be removed at a later stage to regenerate the original functionality springernature.combiosynth.compeptide.comlibretexts.org.

While specific examples documenting the use of the (4-bromophenyl)carbamoyl group as a standard protecting group are not prevalent in the literature, the general chemistry of carbamates is directly applicable. The stability of the (4-bromophenyl)carbamoyl group would be influenced by the electronic properties of the bromophenyl substituent.

For Amines: The protection of an amine as a (4-bromophenyl)carbamate would proceed via reaction with a suitable reagent such as (4-bromophenyl) chloroformate or di(4-bromophenyl) carbonate. The resulting carbamate would exhibit reduced nucleophilicity of the nitrogen atom, thus protecting it from undesired reactions organic-chemistry.org. Deprotection could likely be achieved under acidic or basic conditions, or potentially through palladium-catalyzed reactions targeting the carbon-bromine bond, which could offer an orthogonal deprotection strategy.

For Alcohols: Alcohols can also be protected as carbamates. The resulting O-alkyl (4-bromophenyl)carbamate would be more stable than the corresponding carbonate. Deprotection would typically be carried out under conditions that cleave the carbamate linkage, such as strong acid or base, to regenerate the alcohol uwindsor.caharvard.edu.

Table 2: General Protecting Group Strategies Using Carbamates

Functional Group Protecting Group General Introduction Method General Deprotection Conditions
Amine Carbamate (e.g., Boc, Cbz, Fmoc) Reaction with chloroformate, dicarbonate, or activated carbonate Acidic conditions (e.g., TFA), basic conditions (e.g., piperidine), or hydrogenolysis
Alcohol Carbamate Reaction with isocyanate or chloroformate Acidic or basic hydrolysis

Chemical Biology and Biochemical Pathway Interrogation

The structural features of this compound and its derivatives make them intriguing candidates for probing biological systems. The carbamate moiety is known to interact with various enzymes, and the bromophenyl group can influence binding affinity and selectivity.

Carbamates are a well-established class of inhibitors for serine hydrolases, a large and diverse family of enzymes that includes proteases, lipases, and esterases creative-peptides.com. They typically act as covalent inhibitors by carbamoylating the active site serine residue, thereby inactivating the enzyme.

A specific derivative of this compound, Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate, has been investigated as an inhibitor of cholinesterases, which are key serine hydrolases in the nervous system researchgate.net. This compound exhibited inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a preference for the latter. The study highlights how the (4-bromophenyl)carbamoyl moiety contributes to the binding and inhibitory potency of the molecule.

Table 3: Inhibitory Activity of Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate

Enzyme IC50 (µM)
Acetylcholinesterase (AChE) > 100
Butyrylcholinesterase (BChE) 28.21

Data from a study on proline-based carbamates as cholinesterase inhibitors researchgate.net.

The mechanism of inhibition by such carbamates involves the formation of a transient carbamoyl-enzyme intermediate. The rate of decarbamoylation determines whether the inhibition is reversible or effectively irreversible on the timescale of biological processes.

The interaction of small molecules with biological macromolecules is fundamental to drug discovery and chemical biology. Carbamate-containing molecules are known to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with protein targets acs.org.

While detailed studies on the interaction of this compound itself with a wide range of macromolecules are limited, research on related carbamates provides valuable insights. For instance, studies on the interaction of various pharmacologically relevant carbamates with paraoxonase-1 (PON1), a serum esterase, have shown that these molecules can act as competitive inhibitors by binding to the enzyme's active site nih.gov. These interactions are driven by a combination of hydrogen bonds and hydrophobic contacts.

Carbamic acids are key intermediates in the biological transport of carbon dioxide. In vivo, CO2 reacts with the N-terminal amino groups of hemoglobin to form carbamates, which is one of the mechanisms for transporting CO2 from tissues to the lungs.

In the field of chemical research, the reversible reaction between amines and CO2 to form carbamic acids is being explored for carbon capture and utilization technologies nih.gov. Substituted anilines, such as 4-bromoaniline (B143363) (the precursor to this compound), can react with CO2 to form the corresponding carbamic acid. The stability and reactivity of this carbamic acid are influenced by factors such as the electronic nature of the substituent on the phenyl ring, the solvent, and the temperature epa.gov.

While specific studies focusing on this compound as a central component in CO2 transport and fixation analogues are not extensively documented, the fundamental chemistry suggests its potential role. The electron-withdrawing nature of the bromine atom would influence the pKa of the amine and the stability of the resulting carbamic acid, which are critical parameters in the design of systems for CO2 capture and subsequent catalytic conversion into valuable chemicals researchgate.netnih.govnih.govmdpi.com. Research in this area often involves the use of various amine derivatives to modulate the efficiency of CO2 capture and release.

Research in Astrochemical and Prebiotic Chemistry

The study of carbamic acid and its derivatives in astrochemical and prebiotic chemistry provides crucial insights into the potential origins of life's building blocks in extraterrestrial settings. While specific research on this compound in this context is not documented, the foundational research on the parent molecule, carbamic acid (H₂NCOOH), serves as a critical prototype for understanding the behavior of more complex, substituted carbamates. acs.org The presence of aromatic molecules in the interstellar medium has been confirmed, suggesting that the precursors for substituted carbamic acids are available in these environments. acs.orgmit.edu Therefore, elucidating the synthesis and stability of carbamic acid in astrophysical conditions is fundamental to understanding the potential for the abiotic origin of biorelevant molecules. acs.orgacs.org

Formation and Stability of Carbamic Acid in Interstellar Ices

Carbamic acid has been identified as a key prebiotic molecule that can be formed in interstellar ices without the need for energetic radiation. acs.orgnih.gov It is considered the simplest amino acid, containing both the carboxyl (-COOH) and amino (-NH₂) functional groups, which are characteristic of amino acids. chemistryworld.com

Formation: Laboratory experiments simulating the conditions of interstellar ices, which are primarily composed of frozen molecules on dust grains, have demonstrated that carbamic acid can be synthesized from the reaction of carbon dioxide (CO₂) and ammonia (B1221849) (NH₃). chemistryworld.comarxiv.org This thermal synthesis can occur at extremely low temperatures. acs.orgnih.gov The primary reaction products observed are carbamic acid and its salt, ammonium (B1175870) carbamate ([NH₄]⁺[NH₂COO]⁻). arxiv.orgrsc.org

The formation of these compounds can also be induced by UV/EUV irradiation of ice mixtures containing water, carbon dioxide, and ammonia, which simulates the energetic processing that occurs in space. greenbankobservatory.orgaanda.org

Key Formation Pathways in Interstellar Ice Analogs:

Thermal Reaction: Addition of ammonia to carbon dioxide. acs.orgacs.org

Radical-Radical Recombination: Involving radicals generated by radiation. acs.orgacs.org

Acid-Base Reactions: Formation of ammonium carbamate from carbamic acid and ammonia. acs.orgacs.org

The following table summarizes the lower temperature limits for the thermal synthesis of carbamic acid and ammonium carbamate in simulated interstellar ices.

CompoundFormulaFormation Temperature (Kelvin)
Ammonium Carbamate[NH₄]⁺[NH₂COO]⁻39 ± 4 K
Carbamic AcidH₂NCOOH62 ± 3 K

This data is based on Fourier transform infrared spectroscopy during the heating of analogue interstellar ices. acs.orgmit.edunih.gov

Stability: Despite its instability in some condensed phases, carbamic acid has been shown to be surprisingly stable in the gas phase once it sublimes from the ice. acs.orgmit.edu This is due to a significant energy barrier to its dissociation back into ammonia and carbon dioxide. acs.orgacs.org Furthermore, carbamic acid can form dimers that are stable at temperatures up to 290 K. acs.orgnih.gov This enhanced stability is crucial as it allows these molecules to persist in the warmer environments of protoplanetary disks, where stars and planets form. acs.orgnih.gov

The stability of carbamic acid and its dimer makes them excellent candidates for being a reservoir of the necessary chemical groups for forming more complex molecules like proteinogenic amino acids. acs.orgchemistryworld.com

Implications for the Origin of Biomolecules in Extraterrestrial Environments

The formation and stability of carbamic acid in interstellar ices have profound implications for the origin of biomolecules on Earth and potentially elsewhere. acs.org It represents a plausible abiotic pathway to molecules that are central to biology. rsc.org

A Reservoir for Prebiotic Molecules: Carbamic acid and ammonium carbamate act as condensed-phase sources of the molecular building blocks for more complex organic molecules. acs.orgnih.gov They contain the essential amino (–NH₂), ammonium (NH₄⁺), carboxylic acid (–COOH), and carboxylate (–COO⁻) moieties. chemistryworld.com Radical reactions within the ices can lead to the formation of substituted carbamates, which are thermally stable and can serve as precursors to key biochemicals. nih.gov

Delivery to Early Earth: The prevailing theory is that these prebiotic molecules, formed in the interstellar medium, could have been delivered to a young Earth via comets and meteorites. acs.orgchemistryworld.com The stability of the carbamic acid dimer at temperatures found in protoplanetary disks supports the idea that it could survive the process of solar system formation and be incorporated into these celestial bodies. acs.org This delivery mechanism could have seeded the primitive Earth with the necessary ingredients for the origin of life, supplementing any molecules formed terrestrially. spectrabase.com The study of extraterrestrial materials, such as the Murchison meteorite, which was found to contain an excess of L-amino acids, lends support to the extraterrestrial origin of key biomolecules. glpbio.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methods for (4-bromophenyl)carbamic acid and its derivatives is a key area for future research. Traditional syntheses often rely on hazardous reagents or produce significant waste. Future efforts will likely focus on green chemistry principles to mitigate these issues.

One promising avenue is the expanded use of carbon dioxide (CO2) as a C1 feedstock. While the synthesis of carbamic acids can be achieved by reacting an amine with CO2, these are often unstable. wikipedia.org Research into stabilizing the this compound intermediate formed from 4-bromoaniline (B143363) and CO2, perhaps through in-situ derivatization in supercritical CO2 or using advanced catalytic systems, could lead to highly sustainable processes. Recent studies have demonstrated the direct conversion of low-concentration CO2 into N-aryl carbamic acid esters using dehydrating agents like tetramethyl orthosilicate (B98303) and amidine catalysts, a strategy that could be optimized for the bromo-substituted variant. acs.org

Another area of focus is the development of catalytic, one-pot syntheses that minimize intermediate isolation steps, thereby reducing solvent use and waste generation. For instance, adapting protocols for the synthesis of (aminophenyl)carbamic acid esters, which involve the reduction of a nitro group and subsequent condensation, could provide a more streamlined route if starting from a suitable nitro-bromo precursor. researchgate.net Exploring flow chemistry setups for these reactions could also enhance safety, control, and scalability, representing a significant step towards sustainable industrial production.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic StrategyAdvantagesResearch Focus
Direct CO2 Fixation Utilizes a renewable feedstock; atom-economical.Catalyst development; stabilization of carbamic acid; in-situ derivatization.
Catalytic One-Pot Synthesis Reduces waste and solvent usage; improves efficiency.Novel catalysts (e.g., Raney nickel); optimization of reaction conditions. researchgate.net
Flow Chemistry Enhanced safety and control; improved scalability and reproducibility.Reactor design; optimization of flow parameters for multi-step reactions.
Biocatalysis High selectivity; mild reaction conditions; reduced environmental impact.Enzyme screening and engineering for carbamate (B1207046) synthesis.

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

Understanding the formation, decomposition, and reaction mechanisms of this compound is crucial for controlling its reactivity. Due to the inherent instability of many carbamic acids, real-time monitoring is essential. wikipedia.org Future research will benefit from the design and application of advanced spectroscopic probes.

Fluorogenic probes, which exhibit a change in fluorescence upon a specific chemical event, are a powerful tool. Researchers have developed probes where a fluorophore is linked via a carbamate tether. acs.orgacs.org Cleavage of the carbamate, mimicking its decomposition or reaction, triggers a measurable fluorescence "turn-on" response. acs.org A similar strategy could be devised for this compound, where its formation or subsequent reaction with another molecule initiates a spectroscopic signal. This would allow for precise kinetic measurements under various conditions. For instance, a cyclooctyne-based probe linked to a reporter molecule through a (4-bromophenyl)carbamate moiety could be used to study its cleavage kinetics in real-time via NMR or fluorescence spectroscopy. acs.org

The integration of various spectroscopic techniques, such as in-situ infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, will be vital. researchgate.net These methods can provide detailed information about transient intermediates and the structural dynamics of the reaction, helping to elucidate the complete mechanistic picture of its involvement in complex chemical transformations. researchgate.netnih.gov

Deeper Exploration of Structure-Reactivity-Stability Correlations

A fundamental understanding of the relationship between the molecular structure of this compound derivatives and their chemical reactivity and stability is essential for designing new molecules with desired properties. The electronic and steric effects of the bromo-substituent on the phenyl ring play a critical role and warrant deeper investigation.

Studies on related carbamate systems have shown that the electrophilicity of the carbamate group directly influences its chemical stability. nih.govescholarship.org For example, a clear correlation has been established between the rate of alkaline hydrolysis and the energy of the lowest unoccupied molecular orbital (LUMO), a measure of electrophilicity. nih.gov Future research should apply similar methodologies to a series of para-substituted phenylcarbamic acids, including the 4-bromo derivative, to quantify the impact of the substituent's electronic properties (inductive vs. resonance effects) on the stability of the carbamate bond.

Table 2: Factors Influencing the Stability of Aryl Carbamates

FactorDescriptionImpact of 4-Bromo Substituent
Electrophilicity of Carbonyl Carbon Increased electrophilicity leads to higher susceptibility to nucleophilic attack and lower stability. nih.govThe electron-withdrawing nature of bromine is expected to increase electrophilicity, potentially decreasing stability compared to unsubstituted phenylcarbamate.
Amide Resonance Stabilization of the C-N bond through resonance. Weaker resonance leads to lower stability. acs.orgThe bromine atom's electronic effects could modulate the degree of resonance stabilization.
Leaving Group pKa (for Esters) For carbamate esters, the stability of the corresponding phenolate (B1203915) leaving group affects hydrolysis rates.The pKa of 4-bromophenol (B116583) will influence the hydrolysis kinetics of this compound esters.
Steric Hindrance Bulky groups near the carbamate moiety can sterically hinder nucleophilic attack, increasing stability.The para-position of the bromine atom provides minimal steric hindrance at the reaction center.

Predictive Modeling for New this compound Derivative Design

Computational chemistry and predictive modeling are indispensable tools for accelerating the design of new this compound derivatives. By simulating molecular properties and predicting their behavior, researchers can prioritize synthetic targets and reduce the need for extensive trial-and-error experimentation.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with specific biological activities or chemical properties. For instance, 3D-QSAR studies on related carbamate inhibitors have successfully linked the size and shape of substituents to their inhibitory potency against enzymes like Fatty Acid Amide Hydrolase (FAAH). researchgate.net A similar approach could be used to design novel this compound derivatives as potential enzyme inhibitors, where the bromine atom serves as a key interaction point or a scaffold for further modification.

Molecular docking simulations can predict how these derivatives might bind to a biological target, such as an enzyme's active site. researchgate.net This is particularly useful in drug discovery, as demonstrated by the identification of novel carbamates as selective muscarinic receptor antagonists through rigorous docking campaigns. researchgate.net Furthermore, Density Functional Theory (DFT) calculations can be employed to predict reactivity and stability, complementing experimental findings from structure-reactivity studies. nih.gov By calculating parameters like LUMO energies, researchers can pre-screen virtual libraries of derivatives for desired stability profiles before committing to their synthesis.

Investigation of Underutilized Academic Applications

While carbamates are well-established in medicinal chemistry and as agrochemicals, the specific potential of this compound in other academic domains remains largely untapped. acs.orgresearchgate.net The presence of the bromine atom provides a versatile chemical handle for further functionalization, opening up numerous possibilities.

In materials science , this compound and its esters could serve as monomers for novel polymers. The carbamate linkage can introduce specific properties like hydrogen-bonding capabilities, while the bromo-phenyl group can enhance thermal stability or flame retardancy. The bromine atom can also be used as a site for post-polymerization modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of complex, functional polymeric materials.

In supramolecular chemistry , the molecule could be used as a building block for designing self-assembling systems. The carbamic acid moiety can form robust hydrogen-bonding networks, while the bromophenyl group can participate in halogen bonding or aromatic stacking interactions, guiding the formation of well-defined supramolecular architectures like gels, liquid crystals, or porous frameworks.

In the field of organic synthesis and catalysis , the compound could be explored as a precursor to N-heterocyclic carbenes (NHCs) or other ligand types. The unique electronic properties conferred by the bromo-substituent could modulate the catalytic activity of metal complexes incorporating these ligands. Furthermore, its role as a transient, CO2-derived intermediate could be exploited in catalytic cycles for carboxylation or other carbon-fixation reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-bromophenyl)carbamic acid, and how can researchers optimize reaction yields?

  • Methodology : A typical approach involves the Hofmann rearrangement of (4-bromophenyl)urea or related precursors. The reaction proceeds via an intermediate carbamic acid (R-NHCOOH), which can be isolated under controlled pH conditions. Key steps include:

  • Using Br₂ and KOH to generate the N-bromoamide intermediate .
  • Maintaining low temperatures (0–5°C) to minimize side reactions.
  • Purification via recrystallization from ethanol/water mixtures.
    • Optimization : Monitor reaction progress using TLC (e.g., 10% ethyl acetate in hexanes, Rf ≈ 0.57) or LCMS to quantify conversion rates (~95% achievable under optimal conditions) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Look for signals corresponding to the carbamate NH (δ 8.5–9.5 ppm) and aromatic protons (δ 7.2–7.8 ppm for 4-bromophenyl) .
  • FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
    • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Compare retention times with standards .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis or oxidation .
  • Handling : Use desiccants (e.g., silica gel) in storage environments to minimize moisture absorption. Avoid exposure to strong acids/bases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) of this compound derivatives?

  • Approach :

  • Perform differential scanning calorimetry (DSC) to measure melting points under standardized conditions (heating rate: 10°C/min, N₂ atmosphere).
  • Cross-validate with literature data for structurally analogous compounds (e.g., 4-bromophenylacetic acid, mp 117–119°C vs. 4-biphenylcarboxylic acid, mp 220–225°C ).
    • Analysis : Consider polymorphism or impurities as sources of variation. Use HPLC-MS to detect trace contaminants .

Q. What computational methods are suitable for studying the electronic structure and reactivity of this compound?

  • DFT Studies :

  • Employ B3LYP/6-31G* basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) .
  • Use Spartan or Gaussian software to simulate IR/NMR spectra and compare with experimental data .
    • Reactivity Insights : Analyze charge distribution to predict nucleophilic/electrophilic sites, particularly at the carbamate NH and bromophenyl ring .

Q. How can kinetic studies elucidate the mechanism of carbamylation reactions involving this compound?

  • Experimental Design :

  • Conduct time-resolved UV-Vis or stopped-flow experiments to monitor intermediate formation (e.g., isocyanate derivatives) .
  • Vary temperature (10–50°C) and pH (4–10) to determine rate constants and activation energies.
    • Data Interpretation : Use Arrhenius plots and Eyring equations to distinguish between concerted and stepwise mechanisms. Compare with thermochemical data (ΔG, ΔH) from DFT calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.